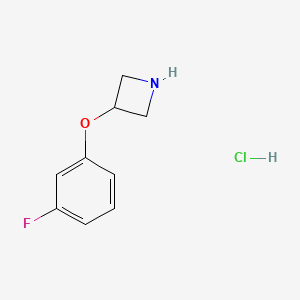![molecular formula C14H10BrClN2O2S B566875 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-09-1](/img/structure/B566875.png)
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine, chlorine, methyl, and phenylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolopyridine core, followed by the introduction of the bromine, chlorine, and methyl groups through halogenation and alkylation reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to modify the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Shares the bromine and chlorine substituents but lacks the pyrrolopyridine core and phenylsulfonyl group.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains similar halogen and aromatic substituents but differs in the core structure and additional functional groups.
Uniqueness
5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its combination of substituents and the pyrrolopyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-chloro-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXAUOZZHTHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)


![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)







![1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B566814.png)
![5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro](/img/structure/B566815.png)
